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Introduction: Unveiling a Versatile Aromatic Ester
(4-nitrophenyl)methyl 2-hydroxybenzoate, also known by its common name 4-nitrobenzyl

salicylate, is an aromatic ester of significant interest in medicinal chemistry and organic

synthesis. Its structure, which incorporates the pharmacologically relevant salicylate moiety and

a reactive 4-nitrobenzyl group, makes it a valuable precursor and a compound of interest for

various applications.[1] The salicylate portion is a well-known structural motif in anti-

inflammatory drugs, while the nitrobenzyl group can be chemically modified, for instance,

through reduction to an amine, opening pathways to a diverse range of derivatives.[2] This

guide provides an in-depth exploration of its chemical identity, synthesis, and potential

applications, grounded in established scientific principles.

The correct systematic name for this compound is (4-nitrophenyl)methyl 2-
hydroxybenzoate, and it is identified by the CAS Number 85303-65-7.[3] It is crucial to

distinguish this compound from its isomer, 4-nitrophenyl salicylate (CAS Number 17374-48-0),

where the salicylic acid is directly esterified with 4-nitrophenol.[4][5] The presence of the
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methylene bridge in 4-nitrobenzyl salicylate is a key structural differentiator that significantly

influences its chemical properties and reactivity.

Physicochemical and Structural Characteristics
A clear understanding of the fundamental properties of a compound is the bedrock of its

application in research and development. The key identifiers and properties of (4-
nitrophenyl)methyl 2-hydroxybenzoate are summarized below.

Property Value Source(s)

CAS Number 85303-65-7 [3]

IUPAC Name
(4-nitrophenyl)methyl 2-

hydroxybenzoate
[1]

Common Name 4-nitrobenzyl salicylate [1][3]

Molecular Formula C₁₄H₁₁NO₅ [1]

Molecular Weight 273.24 g/mol [1]

InChI Key
SZSSFMAYGDWSBS-

UHFFFAOYSA-N
[1]

Canonical SMILES
C1=CC=C(C(=C1)C(=O)OCC2

=CC=C(C=C2)[O-])O
[1]

Synthesis and Mechanistic Considerations
The synthesis of (4-nitrophenyl)methyl 2-hydroxybenzoate is typically achieved via

nucleophilic substitution, a cornerstone reaction in organic chemistry. The most direct and

common approach involves the reaction of a salicylate salt with 4-nitrobenzyl halide. This

method is preferred for its high efficiency and operational simplicity.

Principle of Synthesis: Williamson Ether Synthesis
Analogue
This esterification reaction is analogous to the well-known Williamson ether synthesis. It

proceeds via an Sₙ2 mechanism where the oxygen of the carboxylate anion of salicylic acid
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acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide.

The halide then departs as the leaving group. The presence of the electron-withdrawing nitro

group on the benzyl ring can enhance the electrophilicity of the benzylic carbon, though it does

not participate directly in the substitution reaction itself. The choice of a polar aprotic solvent is

critical to solvate the cation of the salicylate salt without solvating the nucleophilic anion, thus

maximizing its reactivity.

Detailed Experimental Protocol
This protocol describes the synthesis from sodium salicylate and 4-nitrobenzyl bromide.[3]

Materials:

Salicylic acid (or Sodium Salicylate)

Sodium Hydroxide (if starting from salicylic acid)

4-Nitrobenzyl bromide[3]

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Salt Formation (if starting with salicylic acid): Dissolve salicylic acid (1.0 eq) in a suitable

solvent like ethanol. Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution and

stir until a clear solution of sodium salicylate is formed. Evaporate the solvent to obtain the

dry sodium salicylate salt.

Esterification Reaction: In a round-bottom flask equipped with a magnetic stirrer and under a

nitrogen atmosphere, dissolve sodium salicylate (1.0 eq) in anhydrous dimethylformamide
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(DMF).

Add 4-nitrobenzyl bromide (1.05 eq) to the solution.

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC) [ethyl acetate:hexane (1:2) can be a suitable mobile

phase].[2]

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it

into a separatory funnel containing deionized water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution (to remove any unreacted salicylic acid), water, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure (4-
nitrophenyl)methyl 2-hydroxybenzoate.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for (4-nitrophenyl)methyl 2-hydroxybenzoate.

Spectroscopic Characterization
While a dedicated full spectrum for this specific compound is not publicly available in the

search results, its structure allows for the confident prediction of key spectroscopic features

based on well-established principles and data from analogous compounds.[6][7]

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons: Expect complex multiplets in the range of δ 6.8-8.3 ppm. The protons

on the salicylate ring will appear as four distinct signals. The two protons on the

nitrobenzyl ring adjacent to the nitro group will be downfield (around δ 8.2 ppm) due to the

strong electron-withdrawing effect of the NO₂ group. The two protons adjacent to the

methylene group will be further upfield (around δ 7.5 ppm).

Methylene Protons (-CH₂-): A characteristic singlet is expected around δ 5.4 ppm for the

benzylic protons of the -CH₂- group linking the ester oxygen and the nitrophenyl ring.

Hydroxyl Proton (-OH): A broad singlet, typically downfield (> δ 10 ppm), corresponding to

the phenolic hydroxyl group, which may or may not be observed depending on the solvent

and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm region is expected for the ester

carbonyl carbon.

Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the nitro

group (C-NO₂) and the carbon attached to the ester oxygen (C-O-ester) will be

significantly downfield.

FTIR (Fourier-Transform Infrared Spectroscopy):

-OH Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to

the phenolic hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester

carbonyl group.

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an

asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350

cm⁻¹.[7]

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region corresponding to the ester C-O

bond.

Applications and Research Interest
The unique combination of a salicylate core and a nitroaromatic moiety makes (4-
nitrophenyl)methyl 2-hydroxybenzoate a compound with diverse potential applications.

Pharmaceutical Research: It serves as a precursor for compounds with potential biological

activities.[2] The salicylate structure is associated with anti-inflammatory properties, making

this compound and its derivatives candidates for pharmacological evaluation.[1]

Furthermore, it is investigated for potential antimicrobial activity.[1]

Organic Synthesis: In a research context, it is a useful intermediate. The nitro group can be

readily reduced to an amino group, which can then be further functionalized to synthesize a

wide array of more complex molecules, such as azoxy compounds or other

pharmacologically active agents.[2]

Agrochemicals: The biological activity of this class of compounds has led to investigations

into their potential use in the development of new agrochemicals.[1]

Safety and Handling
Specific toxicological data for (4-nitrophenyl)methyl 2-hydroxybenzoate is not readily

available. However, based on its structure and related compounds, standard laboratory safety

precautions should be observed.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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